N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide
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Overview
Description
“N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” is a complex organic compound that features a combination of pyrimidine, indole, and furan moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents might include coupling agents like EDCI or DCC, and the reactions could be carried out in solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the furan ring.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and indole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and pyrimidine structures are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety might interact with tryptophan-binding sites, while the pyrimidine ring could mimic nucleobases in DNA or RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide
- **N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}thiophene-2-carboxamide
Uniqueness
The uniqueness of “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c1-14-12-15(2)26-22(25-14)28-21(27-20(29)19-8-5-11-30-19)23-10-9-16-13-24-18-7-4-3-6-17(16)18/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
QWMMYDYTKDDDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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